

Antiarol Rutinoside: A Technical Guide to Its Natural Sources, Discovery, and Scientific Investigation

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Compound of Interest

Compound Name: *Antiarol rutinoside*

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Abstract

Antiarol rutinoside, a phenolic glycoside with the chemical formula $C_{21}H_{32}O_{13}$, is a naturally occurring compound found in a select group of plant species. This technical guide provides a comprehensive overview of its natural sources, the history of its discovery, and detailed methodologies for its isolation and characterization. Furthermore, it delves into the current understanding of its biological activities, offering insights for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Antiarol rutinoside, scientifically known as (2S,3R,4R,5R,6R)-2-methyl-6-[[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol, is a glycosidic compound consisting of the aglycone antiarol (3,4,5-trimethoxyphenol) linked to a rutinose sugar moiety.[1] The presence of both a phenolic core and a disaccharide unit suggests a range of potential biological activities, making it a molecule of interest for scientific investigation. This guide aims to consolidate the current knowledge on **antiarol rutinoside**, providing a technical foundation for further research and development.

Discovery and Natural Sources

The initial discovery and isolation of **antiarol rutinoside** are not extensively documented in widely available scientific literature, suggesting its identification may have been part of broader phytochemical screenings of various plant species. However, it has been identified as a constituent of several plants, indicating its distribution in the plant kingdom.

Known Natural Sources

Antiarol rutinoside has been isolated from a variety of plant species, spanning different families and geographical locations. The primary known sources are summarized below.

Plant Species	Family	Part of Plant	Reference
Mallotus microcarpus	Euphorbiaceae	Stems	[1]
Pinus yunnanensis	Pinaceae	Bark	
Antiaris africana	Moraceae	Stem Bark	
Parthenocissus tricuspidata	Vitaceae	-	
Miliusa balansae	Annonaceae	-	

Further research is required to determine the specific yields of **Antiarol rutinoside** from these sources.

Physicochemical Properties

A clear understanding of the physicochemical properties of **antiarol rutinoside** is essential for its extraction, purification, and formulation.

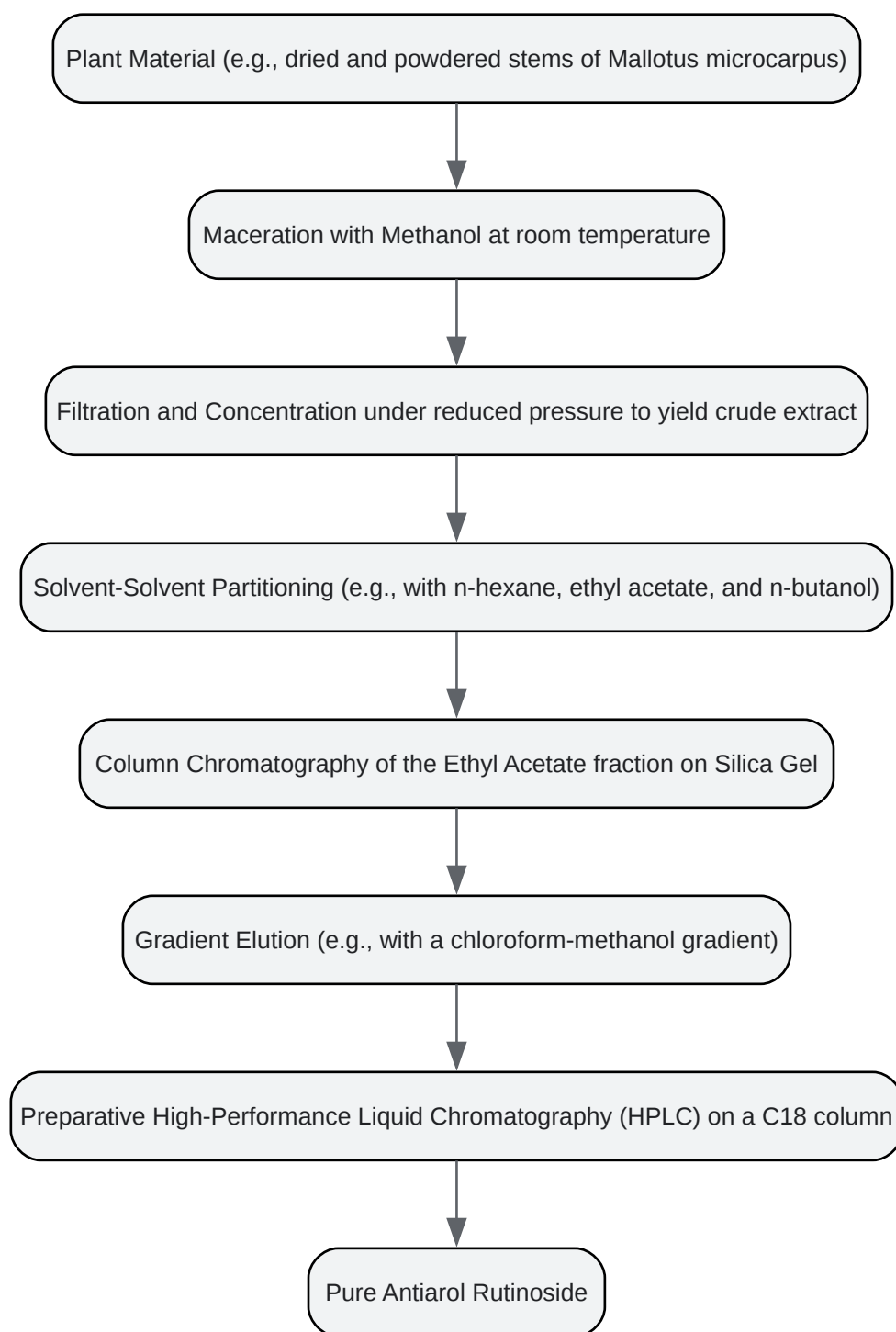
Property	Value
Molecular Formula	C ₂₁ H ₃₂ O ₁₃
Molecular Weight	492.47 g/mol
CAS Number	261351-23-9
IUPAC Name	(2S,3R,4R,5R,6R)-2-methyl-6- [[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5- trimethoxyphenoxy)oxan-2-yl]methoxy]oxane- 3,4,5-triol
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]

Experimental Protocols

The isolation and characterization of **antiarol rutinoside** involve a series of chromatographic and spectroscopic techniques. The following protocols are generalized based on methodologies for similar phenolic glycosides and should be optimized for specific plant matrices.

Extraction and Isolation

A general workflow for the extraction and isolation of **antiarol rutinoside** from plant material is outlined below.



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Figure 1. General workflow for the extraction and isolation of **Antiarol rutinoside**.

Protocol Details:

- **Extraction:** The air-dried and powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking. This process is typically repeated multiple times to ensure exhaustive extraction.
- **Concentration:** The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Fractionation:** The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. **Antiarol rutinoside** is expected to be enriched in the more polar fractions like ethyl acetate and n-butanol.
- **Column Chromatography:** The enriched fraction is subjected to column chromatography on a silica gel stationary phase. A gradient elution system, for example, starting with 100% chloroform and gradually increasing the polarity by adding methanol, is used to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Preparative HPLC:** Fractions containing **antiarol rutinoside** are further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A suitable mobile phase, such as a gradient of methanol and water, is employed to achieve high purity.

Structure Elucidation

The definitive identification of **antiarol rutinoside** relies on a combination of spectroscopic techniques.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H -NMR and ^{13}C -NMR spectroscopy are crucial for determining the chemical structure. While specific spectral data for **Antiarol rutinoside** is not readily available in public literature, a representative analysis for a similar rutinoside, Kaempferol 3-O- β -D-rutinoside, provides insight into the expected signals.

- ^1H -NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the antiarol moiety, methoxy group protons, and a complex region of signals for

the sugar protons of the rutinose unit. Anomeric proton signals are key for identifying the sugar components and their linkage.

- ^{13}C -NMR: The spectrum would display resonances for the aromatic carbons, methoxy carbons, and the carbons of the two sugar units. The chemical shifts of the anomeric carbons are indicative of the glycosidic linkages.

4.2.2. Mass Spectrometry (MS)

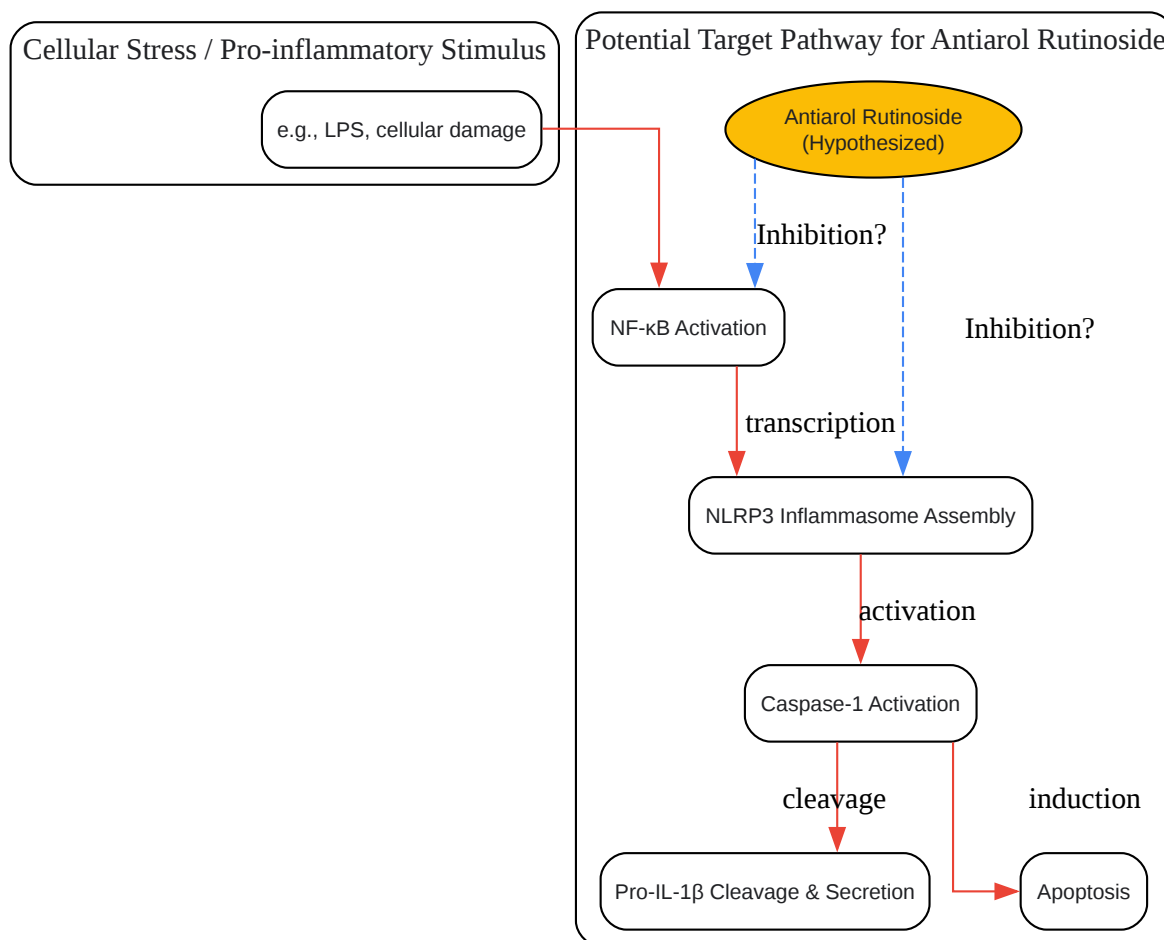
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.

- High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the determination of its molecular formula ($\text{C}_{21}\text{H}_{32}\text{O}_{13}$).
- Tandem Mass Spectrometry (MS/MS): Fragmentation analysis helps to confirm the structure by showing the loss of the sugar moieties. The fragmentation of rutinoides typically involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone (antiarol) and fragment ions from the sugar units.

Biological Activity and Potential Signaling Pathways

Preliminary studies have indicated that **antiarol rutinoides** possesses cytotoxic properties. Research on the cytotoxic constituents of *Mallotus microcarpus* has highlighted its potential as an area for further investigation. While the precise mechanisms of action are still under investigation, the structural similarity to other bioactive flavonoids and rutinoides suggests potential involvement in key cellular signaling pathways.

For instance, the structurally related compound, Kaempferol-3-O-rutinoides, has been shown to exert cardioprotective effects by modulating the NF- κ B/NLRP3/Caspase-1 signaling pathway. [3] This pathway is critically involved in inflammation and apoptosis. It is plausible that **Antiarol rutinoides** could interact with similar inflammatory or apoptotic pathways, which are often dysregulated in cancer.



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Figure 2. Hypothesized signaling pathway potentially modulated by **Antiarol rutinoside**.

The diagram above illustrates a hypothesized mechanism where **Antiarol rutinoside** may exert its effects by inhibiting key components of the NF-κB and NLRP3 inflammasome pathway, leading to a reduction in inflammation and potentially inducing apoptosis in target cells. This remains a speculative model that requires experimental validation.

Future Directions

The study of **antiarol rutinoside** is still in its early stages, and several avenues for future research are apparent:

- **Comprehensive Phytochemical Screening:** A systematic screening of a wider range of plant species is needed to identify new and more abundant sources of **antiarol rutinoside**.
- **Quantitative Analysis:** Development and validation of analytical methods (e.g., HPLC-UV, LC-MS/MS) for the quantification of **antiarol rutinoside** in different plant matrices are crucial for optimizing extraction and for quality control.
- **Elucidation of Biosynthetic Pathway:** Investigating the biosynthetic pathway of **antiarol rutinoside** in plants could open up possibilities for its biotechnological production.
- **In-depth Pharmacological Studies:** Comprehensive in vitro and in vivo studies are required to fully characterize the biological activities of **antiarol rutinoside**, including its anticancer, anti-inflammatory, and antioxidant properties.
- **Mechanism of Action Studies:** Elucidating the specific molecular targets and signaling pathways modulated by **antiarol rutinoside** is essential for understanding its therapeutic potential.

Conclusion

Antiarol rutinoside is a natural product with a chemical structure that suggests a promising pharmacological profile. While its natural sources have been partially identified, further research is needed to fully uncover its distribution, optimize its isolation, and elucidate its biological mechanisms of action. This technical guide provides a foundational resource for scientists and researchers to build upon, with the ultimate goal of unlocking the full therapeutic potential of this intriguing molecule.

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